Potassium N-(carboxymethyl)-N-(1,1-diphosphonoethyl)glycinate

Description

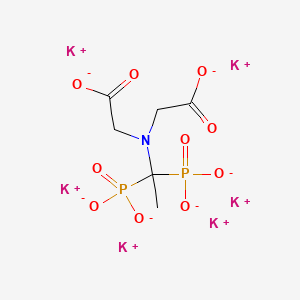

Chemical Identity: Potassium N-(carboxymethyl)-N-(1,1-diphosphonoethyl)glycinate (CAS No. 84196-12-3) is a potassium salt with the molecular formula C₆H₁₂KNO₁₀P₂ and a molecular weight of 359.21 g/mol . Its structure features:

- A glycinate backbone.

- Carboxymethyl (-CH₂COOH) and 1,1-diphosphonoethyl (-CH₂P(O)(OH)₂) substituents.

- A potassium counterion.

Properties

CAS No. |

84196-12-3 |

|---|---|

Molecular Formula |

C6H7K6NO10P2 |

Molecular Weight |

549.66 g/mol |

IUPAC Name |

hexapotassium;2-[carboxylatomethyl(1,1-diphosphonatoethyl)amino]acetate |

InChI |

InChI=1S/C6H13NO10P2.6K/c1-6(18(12,13)14,19(15,16)17)7(2-4(8)9)3-5(10)11;;;;;;/h2-3H2,1H3,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17);;;;;;/q;6*+1/p-6 |

InChI Key |

NVLDTIIYCAIEIG-UHFFFAOYSA-H |

Canonical SMILES |

CC(N(CC(=O)[O-])CC(=O)[O-])(P(=O)([O-])[O-])P(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dual phosphonate groups and carboxylate functionality. Below is a comparative analysis with structurally related glycinate derivatives:

Table 1: Key Properties of Potassium N-(Carboxymethyl)-N-(1,1-Diphosphonoethyl)glycinate and Analogues

Category-Based Comparison

Phosphonate-Containing Glycinates

- This compound: Contains two phosphonate groups, enhancing its metal-binding capacity compared to mono-phosphonates. Carboxylate group adds acidity and solubility.

- Zinc N-(phosphonomethyl)glycinate: Forms 3D pillared-layered MOFs via liquid-assisted grinding (LAG), highlighting its role in materials science . Single phosphonate group limits chelation strength relative to diphosphonates.

- Glyphosate-Potassium: A salt of glyphosate (N-(phosphonomethyl)glycine), a systemic herbicide inhibiting the shikimate pathway in plants . Phosphinato group (-PO(OH)₂) is critical for herbicidal activity.

Alkali Metal Glycinate Salts

- Potassium N,N-dimethylglycinate: Lacks phosphonate groups but features a dimethylamino substituent, likely used as a surfactant or buffer .

- Fluorinated Glycinates (e.g., Potassium N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate): Fluorinated alkyl chains impart hydrophobicity and thermal stability, suggesting applications in coatings or specialty surfactants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.